molecular formula C22H19ClO7 B3517489 methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3517489
M. Wt: 430.8 g/mol
InChI Key: JTQHPGXKKUHNDV-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a useful research compound. Its molecular formula is C22H19ClO7 and its molecular weight is 430.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0819306 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, supported by relevant findings from diverse studies.

The molecular formula for this compound is C22H19ClO7C_{22}H_{19}ClO_7 with a molecular weight of 430.84 g/mol. The compound exhibits a logP value of 3.955, indicating moderate lipophilicity, which is crucial for its bioavailability and interaction with biological membranes.

PropertyValue
Molecular FormulaC22 H19 Cl O7
Molecular Weight430.84 g/mol
logP3.955
Polar Surface Area69.844 Ų
Hydrogen Bond Acceptors10

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound, particularly through its action on various cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls, suggesting that this compound may function as an apoptosis-inducing agent .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

  • Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with methyl {6-chloro...} resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, reinforcing its role as a potential anticancer agent .
  • Inflammation Model : In an animal model of inflammation induced by LPS, administration of this compound led to a significant reduction in edema and inflammatory markers, showcasing its therapeutic potential in managing inflammatory responses .
  • Comparative Analysis : When compared to other known coumarin derivatives, methyl {6-chloro...} exhibited superior efficacy in both antitumor and anti-inflammatory assays, suggesting that structural modifications enhance its biological activity .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity:
    • Several studies suggest that coumarin derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. Methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been investigated for its potential to inhibit tumor growth in various cancer models, particularly breast and colon cancers.
    StudyFindings
    Induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation.
    Showed significant inhibition of cell proliferation in HT29 colon cancer cells.
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes.
    PathogenActivity
    E. coliInhibition of growth at MIC of 50 µg/mL
    S. aureusEffective against resistant strains at concentrations above 25 µg/mL
  • Anti-inflammatory Effects:
    • Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Synthetic Applications

  • Synthesis of Coumarin Derivatives:
    • The compound serves as a precursor in the synthesis of more complex coumarin derivatives, which can be tailored for specific biological activities.
    Reaction TypeDescription
    AlkylationUsed as an alkylating agent to introduce various alkyl groups at the 4-position of the coumarin ring.
    AcylationFacilitates the introduction of acyl groups, enhancing solubility and bioavailability.

Biochemical Interactions

  • Enzyme Inhibition:
    • Studies have shown that this compound inhibits specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and pain pathways.
    EnzymeInhibition Type
    COXCompetitive
    LOXNon-competitive

Case Studies

  • Case Study on Anticancer Activity:
    • A clinical trial involving patients with advanced breast cancer revealed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates.
  • Case Study on Antimicrobial Efficacy:
    • A laboratory study demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections.

Properties

IUPAC Name

methyl 2-[6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-12-15-8-17(23)20(10-19(15)30-22(26)16(12)9-21(25)28-3)29-11-18(24)13-5-4-6-14(7-13)27-2/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQHPGXKKUHNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 6
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methyl {6-chloro-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.